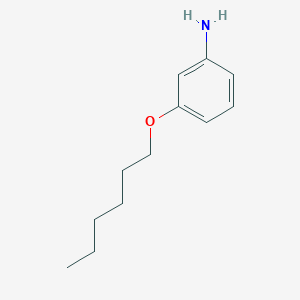

3-(Hexyloxy)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(Hexyloxy)aniline and related compounds involves multiple steps, including condensation reactions, catalytic hydrogenation, and the use of specific catalysts for functional group transformations. For instance, a practical synthesis method developed for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, achieved an 82% yield using cheap and readily available starting materials, highlighting the potential for efficient industrial production (Zhang Qingwen, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 3-(Hexyloxy)aniline, such as 4-methoxy-N-(3-phenylallylidene) aniline, utilizes advanced techniques like FTIR, NMR spectroscopy, and density functional theory. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and NMR shifts, affirming the correlation between experimental and calculated data (Kürşat Efil & Yunus Bekdemir, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of aniline derivatives are influenced by their functional groups. For instance, the presence of -SO3- and -OH groups in poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) significantly affects its conductivity and redox activity, making it suitable for applications such as dopamine detection (Shao-lin Mu, 2008).

Physical Properties Analysis

The physical properties of aniline derivatives, including thermal and optical behavior, are crucial for their application in materials science. The thermal and optical properties of non-symmetric liquid crystal dimers containing aniline segments have been studied, revealing that the polarizability and molecular size of terminal substituents significantly influence liquid crystalline properties (G. Yeap et al., 2011).

Chemical Properties Analysis

Aniline derivatives exhibit a wide range of chemical properties based on their structure and substituents. For example, the catalytic oxidation of phenolic and aniline compounds using Fe3O4 magnetic nanoparticles demonstrates the potential for environmental applications in removing pollutants from aqueous solutions (Shengxiao Zhang et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Polyaniline-based Conducting Hydrogels

- Application Summary: Conducting polymer hydrogels (CPHs), such as those based on polyaniline, have been identified as a promising class of polymeric material for a wide range of applications such as biomedical, energy, environmental, health, and agricultural domains . They have received immense consideration because of their biocompatibility, hydrophilic properties, biodegradable nature, electroconductivity, ample resources, and ease of preparation .

- Methods of Application: The synthesis of these hydrogels involves the interaction between polymeric chain networks, and water/biological fluids occur through the entanglement of interpenetrated, osmotic, and hydration forces, which are counter-balanced, causing expansion of chain networks .

- Results or Outcomes: These materials exhibit outstanding characteristics such as tunable and reversible physical/chemical properties, stimuli-responsiveness, biomimetic, and biocompatibility . Hence, these materials have been playing significant performance in various advanced technological applications .

2. Synthesis of Borinic Acid Derivatives

- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . In one example, 3-(N, N’-dimethylamino)phenylboronic acid, a derivative of aniline, was used in the synthesis of a red fluorophore, a xanthene analog .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions , or as bioactive compounds .

3. H2O·B(C6F5)3-Catalyzed para-Alkylation of Anilines

- Application Summary: This research focuses on the para-C H alkylation of anilines, which are core motifs in a variety of important molecules including medicines, materials, and agrochemicals . The method utilizes commercially available catalytic H2O·B(C6F5)3 and is highly selective for para-C-alkylation (over N-alkylation and ortho-C-alkylation) of anilines .

- Methods of Application: The procedure involves the use of readily available alkenes, and includes new classes of alkene for the first time . The mild reaction conditions have allowed the procedure to be applied to the late-stage-functionalization of non-steroidal anti-inflammatory drugs (NSAIDs), including fenamic acids and diclofenac .

- Results or Outcomes: The formed novel NSAID derivatives display improved anti-inflammatory properties over the parent NSAID structure .

4. Use in Industrial Applications

- Application Summary: Aniline is used as a precursor to produce polyurethanes, polyamides, and other copolymers, which are widely used in various applications, including insulation, adhesives, and coatings .

- Methods of Application: As a chain extender, aniline is used to improve the properties of specific polymers .

- Results or Outcomes: The use of aniline in these applications results in materials with improved properties, suitable for a wide range of industrial applications .

5. Organic Synthesis

- Application Summary: Aniline is used as a reagent in various organic reactions, including preparing isocyanates, nitrobenzene, and chlorobenzene . In these reactions, aniline acts as a nucleophile and reacts with other reactants to produce a wide range of organic compounds .

- Results or Outcomes: The use of aniline in these reactions results in the production of a wide range of organic compounds, which can be used in various applications .

6. Conducting Polymeric Hydrogels

- Application Summary: Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . These materials have widespread application in electrochemical as well as biomedical fields .

- Methods of Application: The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .

- Results or Outcomes: These materials offer remarkable improvement over conventional polymers in terms of physicochemical as well as mechanical properties which have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction . It also causes serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 3-(Hexyloxy)aniline is not provided in the search results.

Eigenschaften

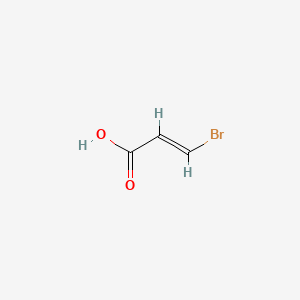

IUPAC Name |

3-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUUFPNUOVKOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349550 | |

| Record name | 3-(hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hexyloxy)aniline | |

CAS RN |

55792-43-3 | |

| Record name | 3-(hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

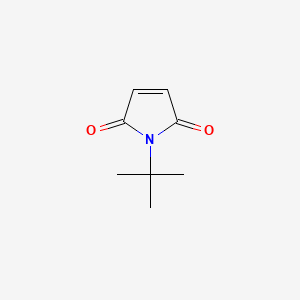

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)